1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used to understand biological processes and as a pharmacologically relevant therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other derivatives of chromeno-pyrrole and tetrahydroquinoline. These compounds share some structural features but differ in their specific functional groups and biological activities. For example, N-(tetrahydroquinolin-1-yl) furancarboxamide derivatives are known for their anticancer and anti-inflammatory properties
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25NO6/c1-14-6-8-18-17(11-14)23(27)21-22(15-7-9-19(29-2)20(12-15)30-3)26(25(28)24(21)32-18)13-16-5-4-10-31-16/h6-9,11-12,16,22H,4-5,10,13H2,1-3H3 |
InChI Key |
CKNGXGZNVBBRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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